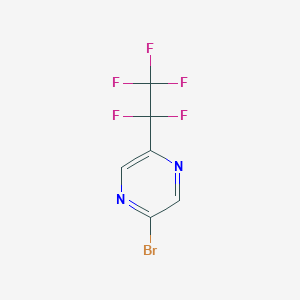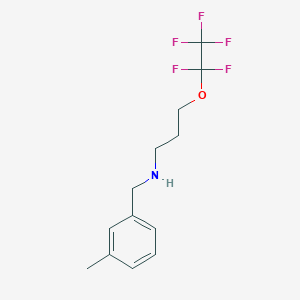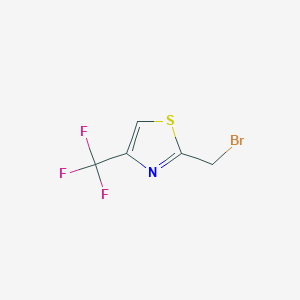![molecular formula C10H12N4O4 B11761964 N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is a complex organic compound characterized by its unique structure, which includes deuterium atoms and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline typically involves multiple steps. One common method includes the reaction of 2,3,5-trideuterio-4,6-dinitroaniline with butylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include toluene or dichloromethane at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems can also reduce the risk of human error and increase efficiency.
化学反应分析
Types of Reactions
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used.
Substitution: Conditions for substitution reactions can vary, but may include the use of strong acids or bases to facilitate the exchange of deuterium atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso or nitrate compounds.
科学研究应用
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the deuterium atoms can affect the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
- N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitrobenzene
- N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitrotoluene
Uniqueness
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated analogs. This makes it particularly valuable in research applications where isotopic labeling is important.
属性
分子式 |
C10H12N4O4 |
|---|---|
分子量 |
255.25 g/mol |
IUPAC 名称 |
N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6-/i4D,5D,7D |
InChI 键 |
IKGRHEWIFBFXPP-HAXLZVSGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
规范 SMILES |
CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



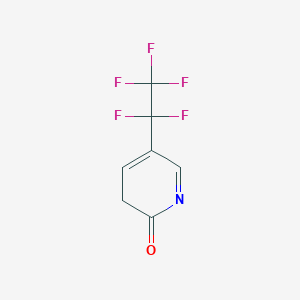
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
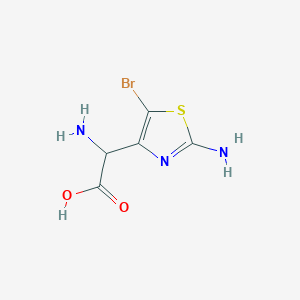
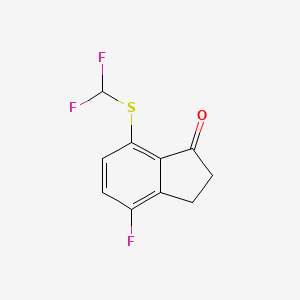
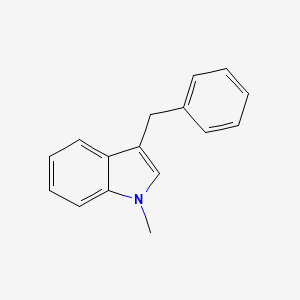
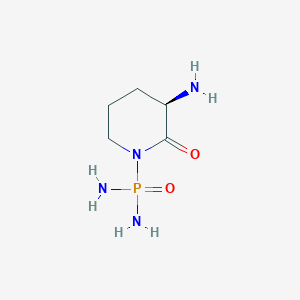

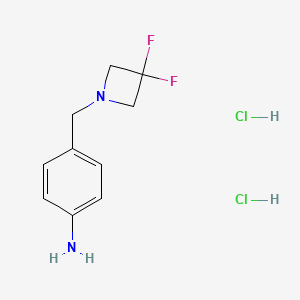
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)

